

Application Notes and Protocols for NMR Spectroscopy of Linolenyl Linolenate

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Compound of Interest

Compound Name: *Linolenyl linolenate*

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Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and quantification of complex molecules like **linolenyl linolenate**. As a wax ester composed of both α -linolenic acid and α -linolenyl alcohol, its characterization is crucial in fields ranging from biochemistry to drug delivery systems. These application notes provide a comprehensive guide to the analysis of **linolenyl linolenate** using one-dimensional (^1H , ^{13}C) and two-dimensional (2D) NMR techniques. The protocols detailed herein offer a systematic approach to sample preparation, spectral acquisition, and data interpretation.

Linolenyl linolenate is a wax ester with the chemical formula $\text{C}_{36}\text{H}_{60}\text{O}_2$.^{[1][2][3]} It is formed from the esterification of α -linolenic acid and α -linolenyl alcohol. Both the fatty acid and fatty alcohol moieties are polyunsaturated, each containing three double bonds, which gives the molecule its characteristic chemical properties and distinct NMR spectral features.

Data Presentation: Predicted NMR Chemical Shifts

Due to the limited availability of specific experimental NMR data for **linolenyl linolenate**, the following tables summarize the predicted chemical shifts based on data from structurally similar compounds, such as methyl linolenate and other unsaturated fatty acid esters.^{[4][5]} These tables provide a reference for interpreting the ^1H and ^{13}C NMR spectra of **linolenyl linolenate**.

Table 1: Predicted ¹H NMR Chemical Shifts for **Linolenyl Linolenate** in CDCl₃

Protons	Chemical Shift (δ) ppm	Multiplicity
Terminal Methyl (-CH ₃)	~ 0.97	Triplet
Methylene Chain (-CH ₂) _n -)	~ 1.25 - 1.40	Multiplet
β -Methylene to Carbonyl (-CH ₂ -CH ₂ -COO-)	~ 1.60 - 1.70	Multiplet
Allylic (-CH ₂ -CH=)	~ 2.00 - 2.10	Multiplet
α -Methylene to Carbonyl (-CH ₂ -COO-)	~ 2.25 - 2.35	Triplet
Bis-allylic (=CH-CH ₂ -CH=)	~ 2.80	Multiplet
Methylene adjacent to Ester Oxygen (-O-CH ₂ -)	~ 4.05 - 4.15	Triplet
Olefinic (-CH=CH-)	~ 5.30 - 5.45	Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for **Linolenyl Linolenate** in CDCl₃

Carbon	Chemical Shift (δ) ppm
Terminal Methyl (-CH ₃)	~ 14.3
Methylene Chain (-CH ₂) _n -)	~ 22.0 - 30.0
Bis-allylic (=CH-CH ₂ -CH=)	~ 25.6
Allylic (-CH ₂ -CH=)	~ 27.2
α -Methylene to Carbonyl (-CH ₂ -COO-)	~ 34.1
Methylene adjacent to Ester Oxygen (-O-CH ₂ -)	~ 64.5
Olefinic (-CH=CH-)	~ 127.0 - 132.0
Carbonyl (-COO-)	~ 173.5

Experimental Protocols

The following protocols provide detailed methodologies for the NMR analysis of **linolenyl linolenate**.

Protocol 1: Sample Preparation

- Sample Weighing: Accurately weigh 10-20 mg of purified **linolenyl linolenate** for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
- Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Chloroform-d is a common choice for lipids and esters.
- Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
- Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: ¹H NMR Spectroscopy Acquisition

- Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
 - Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
 - Relaxation Delay (D1): 5 seconds to ensure full relaxation of protons for accurate integration, crucial for quantitative analysis.
 - Acquisition Time (AQ): At least 3 seconds.
 - Spectral Width (SW): 0 to 15 ppm.

- Temperature: 298 K (25 °C).
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the spectrum to obtain pure absorption lineshapes.
 - Calibrate the spectrum by setting the TMS signal to 0 ppm.
 - Integrate the signals to determine the relative number of protons.

Protocol 3: ^{13}C NMR Spectroscopy Acquisition

- Instrument Setup: Tune and shim the spectrometer for the ^{13}C frequency.
- Acquisition Parameters:
 - Pulse Program: A standard ^{13}C experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
 - Number of Scans (NS): 1024 to 4096 scans, as ^{13}C has a low natural abundance.
 - Relaxation Delay (D1): 2 seconds.
 - Acquisition Time (AQ): 1 to 2 seconds.
 - Spectral Width (SW): 0 to 200 ppm.
 - Temperature: 298 K (25 °C).
- Data Processing:
 - Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
 - Phase and baseline correct the spectrum.
 - Calibrate the spectrum using the CDCl_3 solvent peak at 77.16 ppm.

Protocol 4: 2D NMR Spectroscopy (COSY and HSQC)

Correlation Spectroscopy (COSY):

- Purpose: To identify proton-proton spin-spin couplings and establish connectivity between adjacent protons.
- Acquisition Parameters:
 - Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
 - Number of Scans (NS): 4 to 8 scans per increment.
 - Relaxation Delay (D1): 1.5 to 2 seconds.
 - Spectral Width (SW): 0 to 15 ppm in both dimensions.
- Data Processing: Process the 2D data using appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions. Symmetrize the spectrum.

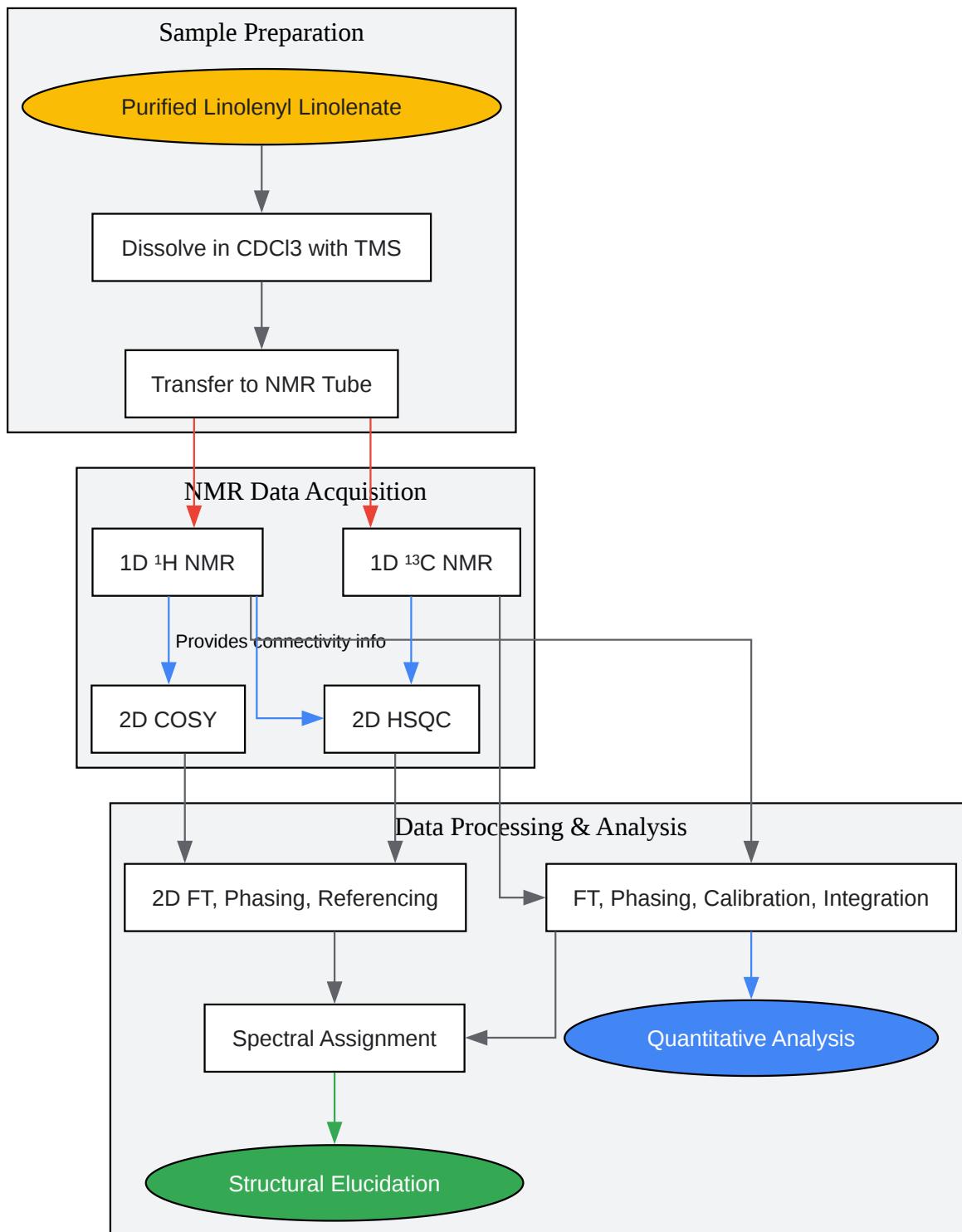
Heteronuclear Single Quantum Coherence (HSQC):

- Purpose: To correlate directly bonded protons and carbons, aiding in the assignment of both ¹H and ¹³C signals.
- Acquisition Parameters:
 - Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
 - Number of Scans (NS): 8 to 16 scans per increment.
 - Relaxation Delay (D1): 1.5 seconds.
 - ¹JCH Coupling Constant: Set to an average value of 145 Hz.
 - Spectral Width (SW): 0 to 15 ppm (¹H dimension) and 0 to 180 ppm (¹³C dimension).

- Data Processing: Process the 2D data with appropriate window functions and perform Fourier transformation.

Mandatory Visualization

The following diagram illustrates a logical workflow for the comprehensive NMR analysis of **linolenyl linolenate**.

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Caption: Workflow for NMR analysis of **Linolenyl Linolenate**.

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